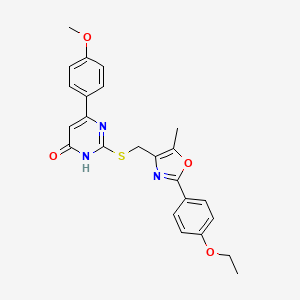

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Description

This compound features a pyrimidin-4(3H)-one core substituted at the 2- and 6-positions. The 2-position contains a thioether-linked oxazole moiety with a 4-ethoxyphenyl group and a 5-methyl group on the oxazole ring. The 6-position is substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name |

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-4-30-19-11-7-17(8-12-19)23-25-21(15(2)31-23)14-32-24-26-20(13-22(28)27-24)16-5-9-18(29-3)10-6-16/h5-13H,4,14H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTLDDOHOYHMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one , identified by its CAS number 1114827-42-7, is a member of the pyrimidinone family. This compound has garnered attention due to its potential biological activities, particularly in fields such as medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 449.6 g/mol. Its structure includes a pyrimidinone core substituted with various functional groups that may enhance its pharmacological potential.

Anticancer Activity

Research indicates that compounds similar to this pyrimidinone derivative exhibit significant anticancer properties. For instance, quinazolinone derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific compound under review is hypothesized to target multiple pathways involved in cancer progression due to its structural complexity.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |

| Antimicrobial | Exhibits antibacterial and antifungal properties. |

| Neuroprotective | Shows potential in protecting against ischemic damage in neural tissues. |

The biological activity of 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one may involve the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes linked to cancer cell proliferation.

- Signal Transduction Pathways : It may modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results demonstrated that it significantly reduced cell viability at low micromolar concentrations, suggesting potent anticancer activity.

Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound using an animal model of ischemic stroke. The results indicated that treatment with the compound improved survival rates and reduced neurological deficits compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting substituents, biological activities, and synthesis pathways:

Structural and Functional Analysis

- Core Heterocycles: The target compound shares a pyrimidin-4(3H)-one core with analogs in , and 14. Substitution at the 2-position with sulfur-containing groups (e.g., thioether-linked oxazole or oxadiazole) is a common strategy to enhance bioavailability and target binding . Compared to dihydropyrimidinones (e.g., ), the fully aromatic pyrimidinone core in the target compound may improve metabolic stability but reduce conformational flexibility .

- Substituent Effects: Aryl Groups: The 4-methoxyphenyl group at the 6-position is structurally analogous to compounds in and , where methoxy groups enhance lipophilicity and π-π stacking with biological targets . Oxazole vs. Oxadiazole: The oxazole ring in the target compound differs from the oxadiazole in .

- Biological Activity: While direct data on the target compound is absent, thienotriazolopyrimidines () with similar sulfur-containing substituents show IC50 values <10 µM against nasopharyngeal (CNE2) and gastric (MGC-803) cancer cells. The oxazole-thioether motif in the target compound may similarly interact with kinase domains or DNA topoisomerases . Dihydropyrimidinones () exhibit antitubercular activity, suggesting the pyrimidinone core itself is pharmacologically versatile .

Physicochemical Properties

Q & A

Q. What are the foundational synthetic strategies for preparing this pyrimidinone-oxazole hybrid compound?

The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

- Step 1 : Synthesis of the oxazole moiety using a cyclization reaction between 4-ethoxyphenyl-substituted precursors and acetylacetone derivatives, as seen in similar oxazole syntheses .

- Step 2 : Introduction of the thioether linkage via nucleophilic substitution between the oxazole-methylthiol intermediate and a 6-(4-methoxyphenyl)pyrimidin-4(3H)-one derivative. This aligns with methodologies for thioether formation in pyrimidine-thiol coupling reactions .

- Purification : Recrystallization from toluene/n-heptane mixtures (1:1) is recommended for isolating intermediates, as demonstrated in analogous dihydropyrimidinone syntheses .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure and purity?

- NMR : Use and NMR to confirm substituent integration and coupling patterns, particularly for distinguishing oxazole (C-2, C-4, C-5) and pyrimidinone (C-2, C-4, C-6) protons .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., enol-keto equilibrium in the pyrimidinone ring) by growing single crystals in ethanol/dioxane systems and analyzing bond lengths/angles, as shown in related structures .

- HPLC-MS : Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, referencing protocols for structurally similar heterocycles .

Q. What preliminary assays are recommended to screen for biological activity?

- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing inhibition zones to standard antibiotics .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations .

- Enzyme inhibition : Test against kinases or proteases using fluorometric substrates, noting that methoxy/ethoxy substituents may enhance binding to hydrophobic active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalyst screening : Compare ZnCl (used in Biginelli reactions for dihydropyrimidinones ) vs. Lewis acids like FeCl or Bi(OTf) to enhance cyclization efficiency.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for oxazole formation versus toluene/n-heptane mixtures for pyrimidinone steps .

- Temperature control : Optimize reflux times (e.g., 6–12 hours) using TLC monitoring to minimize side products like over-oxidized thioethers .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Docking simulations : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Focus on the oxazole’s ethoxyphenyl group and pyrimidinone’s methoxyphenyl moiety for hydrophobic interactions .

- DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) of the pyrimidinone ring .

Q. How should researchers address contradictions in reported biological data for analogous compounds?

- Meta-analysis : Compare IC values across studies, controlling for variables like cell line passage number or assay incubation time .

- Counter-screening : Validate hits in orthogonal assays (e.g., ATPase activity vs. cell proliferation) to confirm mechanism-specific effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-ethoxy with 4-fluoro) to isolate contributions of specific functional groups .

Q. What experimental designs are robust for evaluating pharmacokinetic properties?

- In vitro ADME :

- In vivo studies : Apply randomized block designs with split-plot arrangements (e.g., dose-response vs. time-course) to account for biological variability, as demonstrated in pharmacological experiments .

Methodological Considerations for Data Interpretation

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Dynamic effects : Consider tautomerism in the pyrimidinone ring (e.g., 3H vs. 1H tautomers) by comparing NMR data in DMSO-d vs. CDCl .

- Impurity profiling : Use high-resolution MS to detect trace byproducts (e.g., sulfoxide derivatives from thioether oxidation) .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Strict QC protocols : Enforce ≥95% purity via HPLC and confirm crystallinity via PXRD for each batch .

- Standardized assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to internal benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.